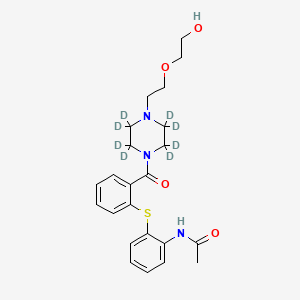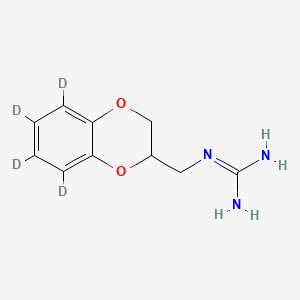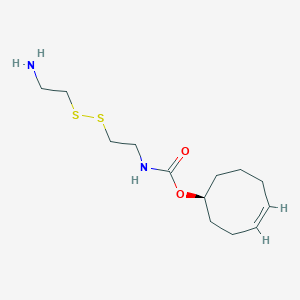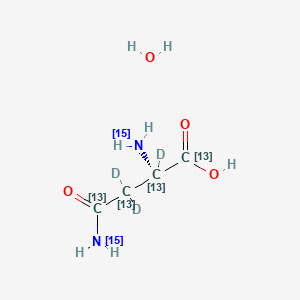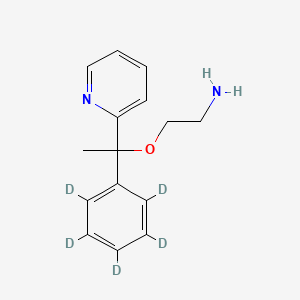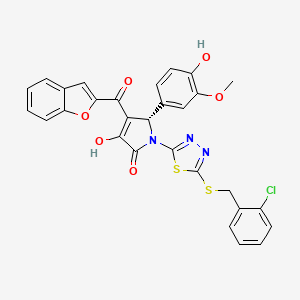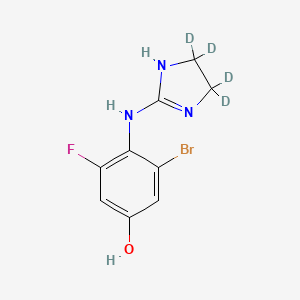
4-Hydroxy Romifidine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Romifidine-d4 is a deuterated analog of 4-Hydroxy Romifidine. It is a biochemical compound with the molecular formula C9H5D4BrFN3O and a molecular weight of 278.11 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling
化学反应分析
4-Hydroxy Romifidine-d4 undergoes various chemical reactions, including:
科学研究应用
4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Serves as a reference substance for drug impurities and reagents.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Environmental Studies: Used to study the environmental impact of various compounds.
作用机制
The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.
相似化合物的比较
4-Hydroxy Romifidine-d4 is unique due to its deuterated structure, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:
4-Hydroxy Romifidine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Romifidine: The parent compound used as a sedative and analgesic.
Other α2-adrenergic agonists: Such as Clonidine and Dexmedetomidine, which have similar pharmacological effects but different chemical structures.
属性
分子式 |
C9H9BrFN3O |
|---|---|
分子量 |
278.11 g/mol |
IUPAC 名称 |
3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |
InChI |
InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |
InChI 键 |
QTQCLVCVYUEIOY-LNLMKGTHSA-N |
手性 SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H] |
规范 SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


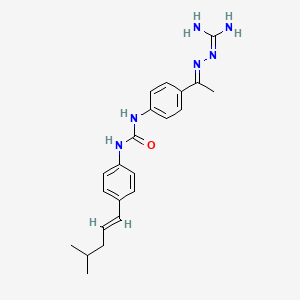
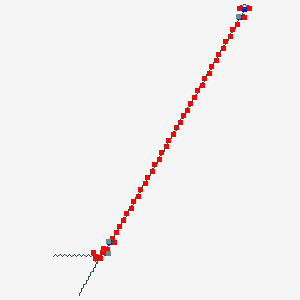
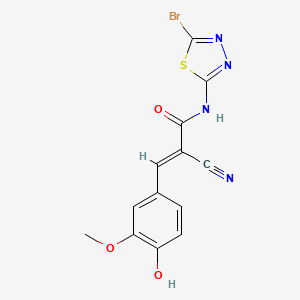
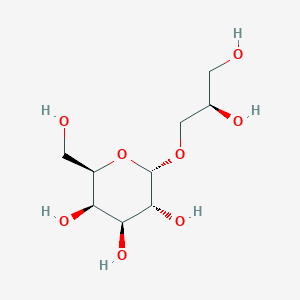
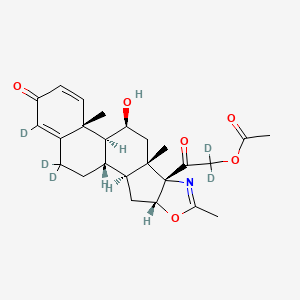
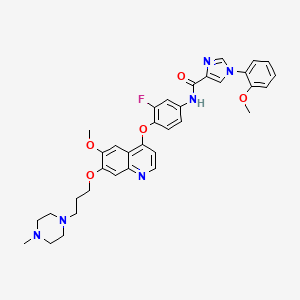
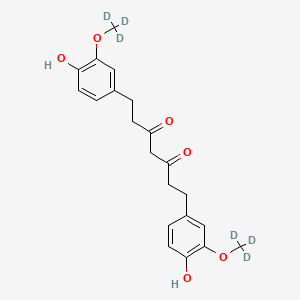
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
